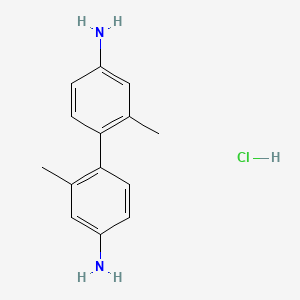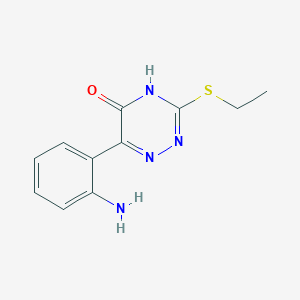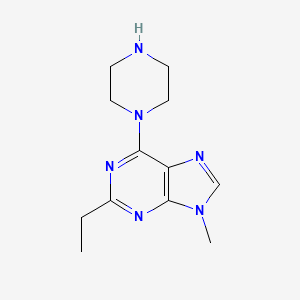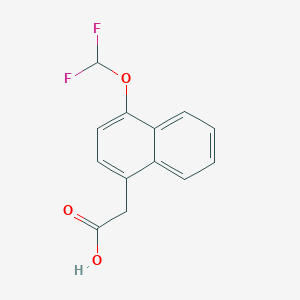
2,2'-Dimethylbenzidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine and is primarily used in the synthesis of dyes and pigments. The compound appears as a light tan solid and is soluble in water, forming acidic aqueous solutions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethylbenzidine hydrochloride typically involves the reduction of 2,2’-dinitrobenzidine. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the complete reduction of the nitro groups to amine groups .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dimethylbenzidine hydrochloride is scaled up using large reactors where the reduction process is carefully monitored. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions: 2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The amine groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under controlled conditions.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through further reduction.
Substituted Benzidines: Formed through substitution reactions.
科学的研究の応用
2,2’-Dimethylbenzidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Employed in genetic toxicology studies to evaluate mutagenicity.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of high-performance polymers and other advanced materials.
作用機序
The mechanism of action of 2,2’-Dimethylbenzidine hydrochloride involves its interaction with various molecular targets. In biological systems, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic effects. The pathways involved in its mechanism include oxidative stress and the formation of DNA adducts .
類似化合物との比較
Benzidine: A parent compound with similar chemical properties but higher toxicity.
3,3’-Dimethylbenzidine: Another derivative with different substitution patterns.
4,4’-Diaminodiphenylmethane: A structurally related compound used in polymer production.
Uniqueness: 2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its lower toxicity compared to benzidine makes it a preferred choice in certain industrial applications .
特性
CAS番号 |
96196-27-9 |
|---|---|
分子式 |
C14H16N2.HCl C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |
InChIキー |
CZFJZGCNFULLBI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |
melting_point |
greater than 572 °F (NTP, 1992) |
物理的記述 |
2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |
溶解性 |
50 to 100 mg/mL at 66 °F (NTP, 1992) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)






![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)



